molecular formula C18H17N3O5S B2561304 Methyl 3-(3-((furan-2-ylmethyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946329-93-7

Methyl 3-(3-((furan-2-ylmethyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No. B2561304
CAS RN: 946329-93-7
M. Wt: 387.41
InChI Key: FDDLXJYWCOHCTH-UHFFFAOYSA-N
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Description

Methyl 3-(3-((furan-2-ylmethyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C18H17N3O5S and its molecular weight is 387.41. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(3-((furan-2-ylmethyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(3-((furan-2-ylmethyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques and Applications

Research has been conducted on the synthesis of new compounds with structural elements similar to the queried compound, focusing on various pharmacological interests and synthetic methodologies. For example, studies on the synthesis of trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones explore detailed reaction mechanisms and potential for creating pharmacologically interesting compounds (Kandinska, Kozekov, & Palamareva, 2006). Similarly, research on the synthesis of azuleno[1,2-b]pyrrole and azuleno[1,2-b]furan highlights new methods for creating heterocyclic compounds, demonstrating the diversity of synthetic strategies and potential applications (Fujimori, Fukazawa, Nezu, Yamane, Yasunami, & Takase, 1986).

Pharmacological Potential

Compounds related to the queried chemical structure have been investigated for their potential as pharmacological agents. Research into the synthesis and antibacterial activities of substituted 1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic acids demonstrates the ongoing interest in developing new antibiotics and understanding their mechanisms of action (Miyamoto, Ueda, Otsuka, Aki, Tamaoka, Tominaga, & Nakagawa, 1990). Another study on the synthesis of quinoline attached-furan-2(3H)-ones investigates anti-inflammatory and antibacterial properties, suggesting potential medical applications for compounds with similar structures (Alam, Sarkar, Husain, Marella, Zaman, Akhter, Shaharyar, Alam, & Azam, 2011).

Novel Synthetic Pathways

Innovations in synthetic chemistry are evident in studies such as the synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives, which explore new cyclopropanation processes, underscoring the versatility of synthetic strategies to create complex molecular structures (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).

properties

IUPAC Name

methyl 3-[3-(furan-2-ylmethylamino)-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S/c1-25-17(24)11-4-5-13-14(9-11)20-18(27)21(16(13)23)7-6-15(22)19-10-12-3-2-8-26-12/h2-5,8-9H,6-7,10H2,1H3,(H,19,22)(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDLXJYWCOHCTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(3-((furan-2-ylmethyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

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